Ethyl 4-(2-cyanophenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-cyanophenyl)benzoate is an organic compound with the chemical formula C16H13NO2 . It belongs to the class of benzoates and is characterized by the presence of a cyanophenyl group attached to the benzoate moiety. This compound is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-cyanophenyl)benzoate can be synthesized through a palladium-catalyzed cross-coupling reaction. The general procedure involves the reaction of 2-bromobenzonitrile with 4-ethoxycarbonylphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in N,N-dimethylformamide (DMF) under an inert atmosphere at 100°C. The reaction mixture is then cooled, diluted with water, and the product is extracted with ethyl acetate. The organic layers are dried over magnesium sulfate, concentrated under vacuum, and purified by silica gel column chromatography.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for higher yields and purity, and the process is scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-cyanophenyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzoates and phenyl derivatives.
Scientific Research Applications
Ethyl 4-(2-cyanophenyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(2-cyanophenyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. The cyanophenyl group and ester moiety play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Ethyl 4-(2-cyanophenyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-cyanobenzoate: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in solubility and reactivity.
4-(2-Cyanophenyl)benzoic acid: The carboxylic acid analog, which exhibits different acidity and reactivity compared to the ester.
These comparisons highlight the unique features of this compound, such as its specific ester group and cyanophenyl moiety, which contribute to its distinct chemical behavior and applications .
Properties
IUPAC Name |
ethyl 4-(2-cyanophenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)13-9-7-12(8-10-13)15-6-4-3-5-14(15)11-17/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVQJLZUDQSXEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743088 |
Source
|
Record name | Ethyl 2'-cyano[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501427-88-9 |
Source
|
Record name | Ethyl 2'-cyano[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.